2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state, storage conditions, and safety information. For “2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol”, it has a molecular weight of 220.1 . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Enantioselective Synthesis and Catalysis
- Derivatives of 1,2-diphenyl-2-aminoethanol, which is structurally related to 2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol, have been synthesized and applied in enantioselective reactions, such as the borane reduction of propiophenone, demonstrating the relationship between catalyst structure and enantioselectivity (Jia Yao-zhong et al., 2010).
Synthesis of Chiral Intermediates
- A specific derivative, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is a vital chiral intermediate for the synthesis of the drug Ticagrelor, was efficiently produced using a ketoreductase. This process is noted for its high conversion rate, enantiomeric purity, and suitability for industrial applications (Xiang Guo et al., 2017).
Asymmetric Catalysis
- Copper-Schiff base complexes derived from 1,2-diphenyl-2-amino-ethanol have been synthesized and used to catalyze asymmetric cyclopropanation reactions, achieving high enantioselectivities (Changsheng Jiang et al., 2002).
Pharmaceutical Research
- A derivative, 2[ [3-(2,3-Dichlorophenoxy)propyl]amino]ethanol, was identified as a potent inducer of apoptosis in cancer cells, with higher effectiveness in cancer cells than in normal human fibroblasts. This compound shows promise as a new anticancer agent (Shuhong Wu et al., 2004).
Biotransformation and Biocatalysis
- A bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to its corresponding chiral alcohol with high stereoselectivity was isolated, offering a novel route for the synthesis of chiral intermediates (Yan-Li Miao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-1,1-diphenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-12-11-16(13-20(19)23)14-24-15-21(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,24-25H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRJFDLGXIEFAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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